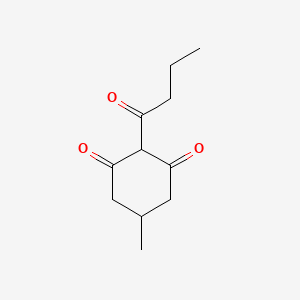

2-Butanoyl-5-methylcyclohexane-1,3-dione

Beschreibung

2-Butanoyl-5-methylcyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative substituted with a butanoyl group at position 2 and a methyl group at position 5. The 1,3-dione core confers electron-withdrawing properties, influencing reactivity and intermolecular interactions. For instance, structurally related dione derivatives exhibit bioactivity in receptor binding and anthelmintic applications .

Eigenschaften

Molekularformel |

C11H16O3 |

|---|---|

Molekulargewicht |

196.24 g/mol |

IUPAC-Name |

2-butanoyl-5-methylcyclohexane-1,3-dione |

InChI |

InChI=1S/C11H16O3/c1-3-4-8(12)11-9(13)5-7(2)6-10(11)14/h7,11H,3-6H2,1-2H3 |

InChI-Schlüssel |

CIYRNAOUNMJZEM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)C1C(=O)CC(CC1=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanoyl-5-methylcyclohexane-1,3-dione typically involves the reaction of 5-methylcyclohexane-1,3-dione with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the butanoyl chloride. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Butanoyl-5-methylcyclohexane-1,3-dione may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using large-scale chromatography or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butanoyl-5-methylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Butanoyl-5-methylcyclohexane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Butanoyl-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Cyclohexane-1,3-dione Derivatives

- 5-(5-Bicyclo[2.2.1]hept-2-enyl)-2-propanoylcyclohexane-1,3-dione (CAS 88926-06-1) Molecular Formula: C₁₆H₂₀O₃ Molecular Weight: 260.33 g/mol LogP: 2.34 Key Features: A propanoyl (C3) group at position 2 and a bulky bicycloheptenyl substituent at position 5. The bicyclic group increases steric hindrance and lipophilicity compared to linear alkyl chains. Implications for Target Compound: Replacing the bicycloheptenyl group with a methyl (C1) and extending the acyl chain to butanoyl (C4) in the target compound would reduce steric bulk but increase lipophilicity (predicted LogP > 2.34) .

Piperazine-2,3-dione Derivatives

- 1,4-Disubstituted Piperazine-2,3-diones ClogP Range: 1.8–3.2 (vs. piperazine ClogP = −1.1) Key Features: The dione moiety enhances lipophilicity, improving anthelmintic activity against Enterobius vermicularis and Fasciola hepatica. Implications for Target Compound: The cyclohexane-1,3-dione core in the target compound may similarly enhance bioavailability compared to non-dione scaffolds, though direct activity depends on substituent interactions .

Indolin-2,3-dione Derivatives

- Indolin-2,3-dione vs. Cyclohexane-1,3-dione

- Receptor Affinity : Indolin-2,3-diones show selectivity for σ2 receptors (Kis2 = 42 nM) due to the additional carbonyl group, whereas benzoxazolone derivatives target σ1 receptors (Kis1 = 2.6 nM).

- Implications for Target Compound : The 1,3-dione arrangement in the target compound may favor σ1 or σ2 receptor binding depending on substituent electronic effects, though empirical data are needed .

Biologische Aktivität

2-Butanoyl-5-methylcyclohexane-1,3-dione is a compound belonging to the class of cyclohexane-1,3-dione derivatives, which have garnered attention for their potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-Butanoyl-5-methylcyclohexane-1,3-dione is . Its structure features a cyclohexane ring with two carbonyl groups and a butanoyl side chain, which are critical for its biological activity. The presence of these functional groups allows for interactions with biological targets, influencing its efficacy as an anticancer agent.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of 2-butanoyl-5-methylcyclohexane-1,3-dione against several cancer cell lines. In vitro assays revealed that this compound exhibits significant inhibitory activity against non-small cell lung cancer (NSCLC) cell lines such as H460 and A549, as well as other cancer types including colorectal (HT29), gastric (MKN-45), and glioma (U87MG) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were determined through dose-response experiments.

| Cell Line | IC50 (µM) |

|---|---|

| H460 | 12.5 |

| A549 | 15.0 |

| HT29 | 10.0 |

| MKN-45 | 8.5 |

| U87MG | 11.0 |

These findings indicate that 2-butanoyl-5-methylcyclohexane-1,3-dione possesses potent cytotoxic properties that warrant further investigation.

Structure-Activity Relationship (SAR)

The biological activity of cyclohexane-1,3-dione derivatives is closely related to their structural features. A quantitative structure–activity relationship (QSAR) analysis has been performed to correlate molecular descriptors with biological activity. Key descriptors include:

- LogP : Lipophilicity affects membrane permeability.

- Molecular Weight : Influences pharmacokinetics.

- Hydrogen Bond Donors/Acceptors : Critical for binding interactions.

The analysis identified that compounds with optimal lipophilicity and appropriate hydrogen bonding capabilities exhibited enhanced cytotoxicity against cancer cell lines .

In Vitro Studies

A study conducted by Mohareb et al. evaluated the inhibitory effects of various cyclohexane derivatives on receptor tyrosine kinases (RTKs), including c-Met and EGFR. The results indicated that 2-butanoyl-5-methylcyclohexane-1,3-dione effectively inhibited c-Met enzymatic activity, leading to reduced proliferation in cancer cells .

Molecular Docking Studies

Molecular docking simulations revealed that 2-butanoyl-5-methylcyclohexane-1,3-dione binds favorably within the active sites of target proteins involved in cancer progression. High binding affinities were noted with c-Met and EGFR, suggesting a mechanism where the compound may inhibit signaling pathways crucial for tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.